molecular formula C9H23NO3Si B119266 4-Amino-3,3-dimethylbutyltrimethoxysilane CAS No. 157923-74-5

4-Amino-3,3-dimethylbutyltrimethoxysilane

Cat. No.: B119266
CAS No.: 157923-74-5
M. Wt: 221.37 g/mol
InChI Key: KIJDMKUPUUYDLN-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethylbutyltrimethoxysilane is an organosilicon compound with the molecular formula C9H23NO3Si and a molecular weight of 221.37 g/mol . This compound is known for its applications in various fields due to its unique chemical properties, including its ability to act as a coupling agent and its reactivity with various substrates.

Scientific Research Applications

4-Amino-3,3-dimethylbutyltrimethoxysilane has a wide range of applications in scientific research, including:

Safety and Hazards

When handling 4-Amino-3,3-dimethylbutyltrimethoxysilane, it is advised to avoid contact with skin and eyes . It is also recommended to avoid formation of dust and aerosols . Use of personal protective equipment is advised .

Mechanism of Action

Target of Action

4-Amino-3,3-dimethylbutyltrimethoxysilane is a type of organomethoxysilane . It is primarily used as a chemical intermediate in the synthesis of various organic silicon compounds . The primary targets of this compound are the reactants in these synthesis reactions.

Mode of Action

The compound acts as a reactant in organic synthesis reactions, particularly in the synthesis of organosilicon compounds . It interacts with other reactants under specific conditions to form new compounds. The exact mode of action depends on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

As a chemical intermediate, this compound is involved in various biochemical pathways related to the synthesis of organosilicon compounds . The downstream effects of these pathways depend on the specific compounds that are synthesized.

Result of Action

The primary result of the action of this compound is the synthesis of new organosilicon compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action of this compound is influenced by various environmental factors. For example, it reacts slowly with moisture or water , which can affect its stability and efficacy in reactions. Furthermore, it should be handled in a well-ventilated area to avoid inhalation .

Chemical Reactions Analysis

4-Amino-3,3-dimethylbutyltrimethoxysilane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Amino-3,3-dimethylbutyltrimethoxysilane can be compared with other similar compounds such as:

  • 4-(Trimethoxysilyl)-2,2-dimethylbutanamine
  • 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine
  • 1-Butanamine, 2,2-dimethyl-4-(trimethoxysilyl)-

These compounds share similar structural features and chemical properties but differ in their specific reactivity and applications. The uniqueness of this compound lies in its specific combination of amino and methoxysilyl groups, which provides distinct advantages in coupling and surface modification reactions .

Properties

IUPAC Name

2,2-dimethyl-4-trimethoxysilylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23NO3Si/c1-9(2,8-10)6-7-14(11-3,12-4)13-5/h6-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJDMKUPUUYDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC[Si](OC)(OC)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620408
Record name 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157923-74-5
Record name A 1637
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157923-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-4-(trimethoxysilyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with the procedure in Example 7, 3-cyano-3-methylbutyltrimethoxysilane (600 grams, 2.76 moles) was hydrogenated in the presence of 10.0 grams of ammonia and 8.0 grams of nickel (5%) on kieselguhr. The yield after distillation (boiling point, 68° C. at 0.25 mm Hg) was 590 grams of 4-amino-3,3-dimethylbutyltrimethoxysilane (96.6%). The material was characterized by infra-red, 1H and 13C NMR spectroscopy.
Name
3-cyano-3-methylbutyltrimethoxysilane
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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